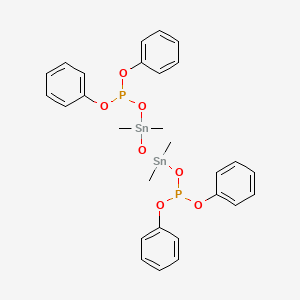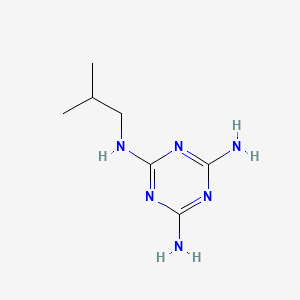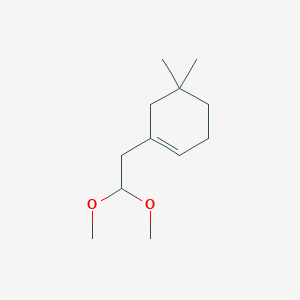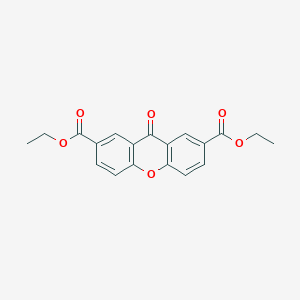
Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate is an organic compound with the molecular formula C19H16O6. It is a derivative of xanthene, a tricyclic aromatic compound, and contains two ester groups and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate typically involves the esterification of 9-oxo-9H-xanthene-2,7-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-oxo-9H-xanthene-2,7-dicarboxylic acid.
Reduction: Formation of diethyl 9-hydroxy-9H-xanthene-2,7-dicarboxylate.
Substitution: Formation of various substituted xanthene derivatives.
Scientific Research Applications
Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ester and ketone groups can undergo hydrolysis and oxidation-reduction reactions, leading to the formation of reactive intermediates that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 9-oxo-9H-xanthene-2-carboxylic acid
- 9,9-dimethylxanthene
- 9,9-dimethylxanthene-4,5-dicarboxylic acid
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
62032-21-7 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
diethyl 9-oxoxanthene-2,7-dicarboxylate |
InChI |
InChI=1S/C19H16O6/c1-3-23-18(21)11-5-7-15-13(9-11)17(20)14-10-12(19(22)24-4-2)6-8-16(14)25-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
JSEILBNSYQWCCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


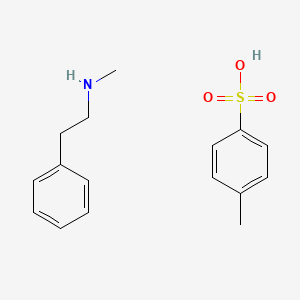
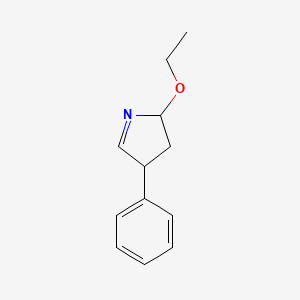
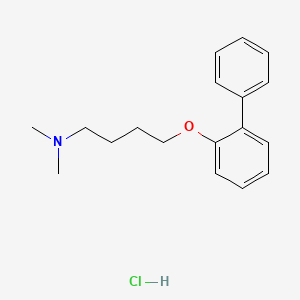
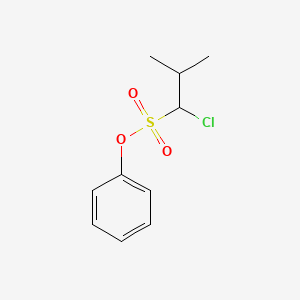
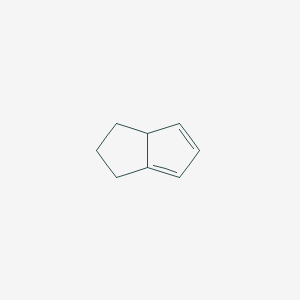
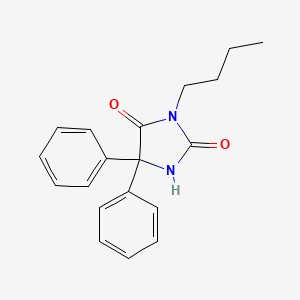
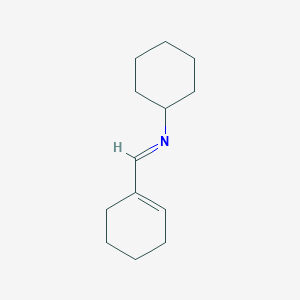
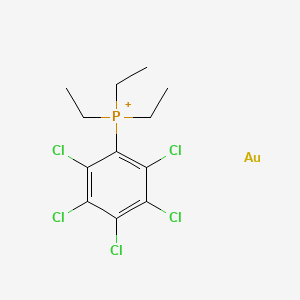
![N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide](/img/structure/B14545814.png)
![4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid](/img/structure/B14545820.png)
